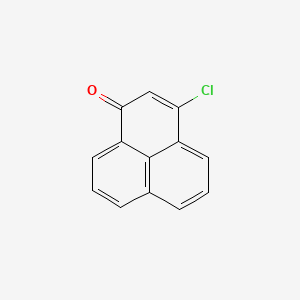

3-Chlorophenalen-1-one

Descripción

3-Chlorophenalen-1-one is an organic compound with the molecular formula C13H7ClO It is a derivative of phenalenone, where a chlorine atom is substituted at the third position of the phenalenone ring

Propiedades

Número CAS |

83505-04-8 |

|---|---|

Fórmula molecular |

C13H7ClO |

Peso molecular |

214.64 g/mol |

Nombre IUPAC |

3-chlorophenalen-1-one |

InChI |

InChI=1S/C13H7ClO/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7H |

Clave InChI |

UOXBZSZNXZIODV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenalen-1-one typically involves the chlorination of phenalenone. One common method is the reaction of phenalenone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to prevent over-chlorination and to ensure the selective substitution at the third position.

Industrial Production Methods

On an industrial scale, the production of 3-Chlorophenalen-1-one can be achieved through a continuous flow process where phenalenone is reacted with chlorine gas in the presence of a catalyst. This method allows for better control over reaction conditions and yields a higher purity product. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Chlorophenalen-1-one undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of amines, thiols, or other substituted derivatives.

Aplicaciones Científicas De Investigación

3-Chlorophenalen-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chlorophenalen-1-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may act by disrupting the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

Phenalenone: The parent compound without the chlorine substitution.

3-Bromophenalen-1-one: A similar compound with a bromine atom instead of chlorine.

3-Iodophenalen-1-one: A similar compound with an iodine atom instead of chlorine.

Uniqueness

3-Chlorophenalen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.

Actividad Biológica

3-Chlorophenalen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Chlorophenalen-1-one is an aromatic compound characterized by a chlorinated phenalenone structure. Its chemical formula is C13H9ClO, and it features a fused ring system that contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that 3-Chlorophenalen-1-one exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.

- Anticancer Potential : Investigations into its cytotoxic effects have revealed promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory responses.

The mechanisms through which 3-Chlorophenalen-1-one exerts its biological effects are multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory activities.

- Cell Signaling Modulation : The compound can affect cell signaling pathways, particularly those related to apoptosis and cell proliferation.

Antimicrobial Activity

A study conducted by demonstrated that 3-Chlorophenalen-1-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Anticancer Studies

Research published in highlighted the compound's cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

These results suggest that 3-Chlorophenalen-1-one may serve as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

In another study, the anti-inflammatory properties were assessed using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated that treatment with 3-Chlorophenalen-1-one significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) compared to controls, suggesting its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, researchers treated cultures with different concentrations of 3-Chlorophenalen-1-one. The results indicated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition. This study underscores the compound's potential as a natural antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A detailed investigation into the cytotoxicity of 3-Chlorophenalen-1-one on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.